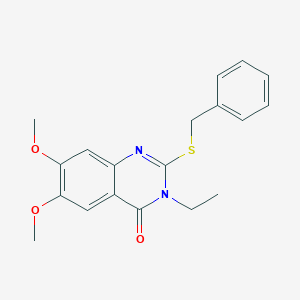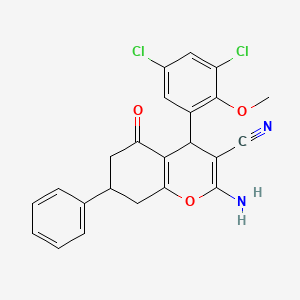![molecular formula C13H15ClN4OS B4079525 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4079525.png)
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide
Vue d'ensemble
Description
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEMB is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood. However, it has been proposed that 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide exerts its biological activities by inhibiting various enzymes and proteins involved in the growth and replication of microorganisms and cancer cells. For example, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in bacterial DNA replication. 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has also been found to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV. Moreover, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been reported to increase the levels of glutathione (GSH), a potent antioxidant, in different tissues. In addition, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit a broad range of biological activities. Moreover, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to be relatively stable under different experimental conditions. However, there are also some limitations associated with the use of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide in lab experiments. For example, the mechanism of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide is not fully understood, and further studies are needed to elucidate its mode of action. Moreover, the toxicity of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide in different cell types and animal models needs to be further investigated.
Orientations Futures
There are several future directions for the research on 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide. One potential area of research is the development of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide as a therapeutic agent for the treatment of bacterial infections, viral infections, and cancer. Another area of research is the elucidation of the mechanism of action of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide, which could lead to the development of more potent derivatives. Moreover, further studies are needed to investigate the toxicity of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide in different cell types and animal models, which could provide valuable information for the development of safe and effective therapeutic agents. Finally, the use of 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide as a research tool for the study of oxidative stress, inflammation, and apoptosis could lead to the development of new therapeutic strategies for the treatment of various diseases.
Applications De Recherche Scientifique
4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been found to exhibit various biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of different bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). Moreover, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 4-chloro-N-[1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzamide has been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
4-chloro-N-[1-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4OS/c1-3-18-11(16-17-13(18)20)8(2)15-12(19)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCRKBCJTIZJJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4079443.png)

![1-(3-fluorobenzyl)-N-[4-(4-morpholinyl)benzyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4079449.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-1-phenylethanone](/img/structure/B4079450.png)
![N,N-diethyl-2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4079457.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B4079466.png)
![2-[4-(2-aminopyrimidin-4-yl)-1H-pyrazol-1-yl]-N-(1-benzyl-1H-pyrazol-3-yl)acetamide](/img/structure/B4079477.png)
![2-Diethylamino-N-{4-[4-(2-diethylamino-acetylamino)-phenoxy]-phenyl}-acetamide](/img/structure/B4079490.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4079496.png)

![N-{[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4079508.png)
![N-(4-methylphenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B4079515.png)
![ethyl 2-({[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4079522.png)
![5-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4079539.png)